molecular formula C12H17NO5S B3126174 Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate CAS No. 331626-97-2

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate

Cat. No. B3126174
CAS RN: 331626-97-2
M. Wt: 287.33 g/mol
InChI Key: SQLJLYBKFRCWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate, also known as MMPMA, is an organosulfur compound that is used in a variety of scientific research applications. It is a derivative of alanine and is composed of a methyl group and a methoxy group attached to a benzene ring. MMPMA has been used extensively in organic synthesis and in the study of biochemistry and physiological effects.

Scientific Research Applications

Biopolymer Synthesis and Application Potential Research by Petzold-Welcke et al. (2014) on xylan derivatives highlights the potential of chemical modifications to create biopolymers with specific properties. This includes the synthesis of novel xylan esters and ethers with potential applications in drug delivery, showcasing the versatility of chemical modifications in enhancing biopolymer functions for pharmaceutical uses (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Pharmaceutical Impurities and Synthesis The novel synthesis of omeprazole, as discussed by Saini et al. (2019), provides insight into the importance of understanding and controlling pharmaceutical impurities in drug development. This review emphasizes the significance of novel synthesis pathways and the identification of impurities, which is crucial for the development of safe and effective medications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

methyl 2-(4-methoxy-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-9(12(14)18-3)13(19(4,15)16)10-5-7-11(17-2)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLJLYBKFRCWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=CC=C(C=C1)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(4-methoxyphenyl)-N-(methylsulfonyl)alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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